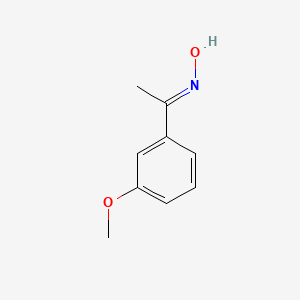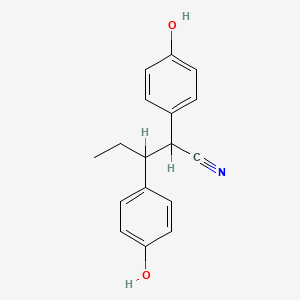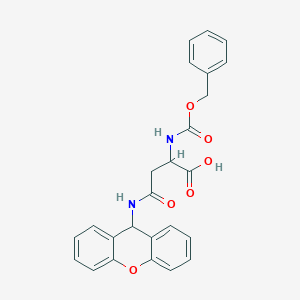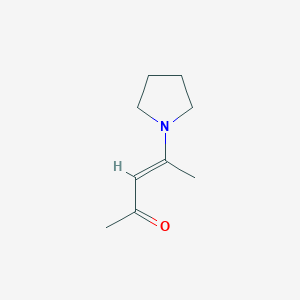
2,2,3-Trimethylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylpentan-1-ol is an organic compound with the molecular formula C8H18O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a carbonyl compound, such as an aldehyde or ketone, to produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum .
化学反応の分析
Types of Reactions
2,2,3-Trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
2,2,3-Trimethylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,2,3-Trimethylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes .
類似化合物との比較
2,2,3-Trimethylpentan-1-ol can be compared with other similar compounds, such as:
2,2,4-Trimethylpentan-1-ol: Another branched-chain alcohol with similar properties but different structural arrangement.
2,3,4-Trimethylpentan-1-ol: A compound with a different methyl group arrangement, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
57409-53-7 |
|---|---|
分子式 |
C8H18O |
分子量 |
130.23 g/mol |
IUPAC名 |
2,2,3-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-5-7(2)8(3,4)6-9/h7,9H,5-6H2,1-4H3 |
InChIキー |
GBONVOIRPAJSLA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
![2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B15082704.png)




![N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B15082725.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082728.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15082741.png)

